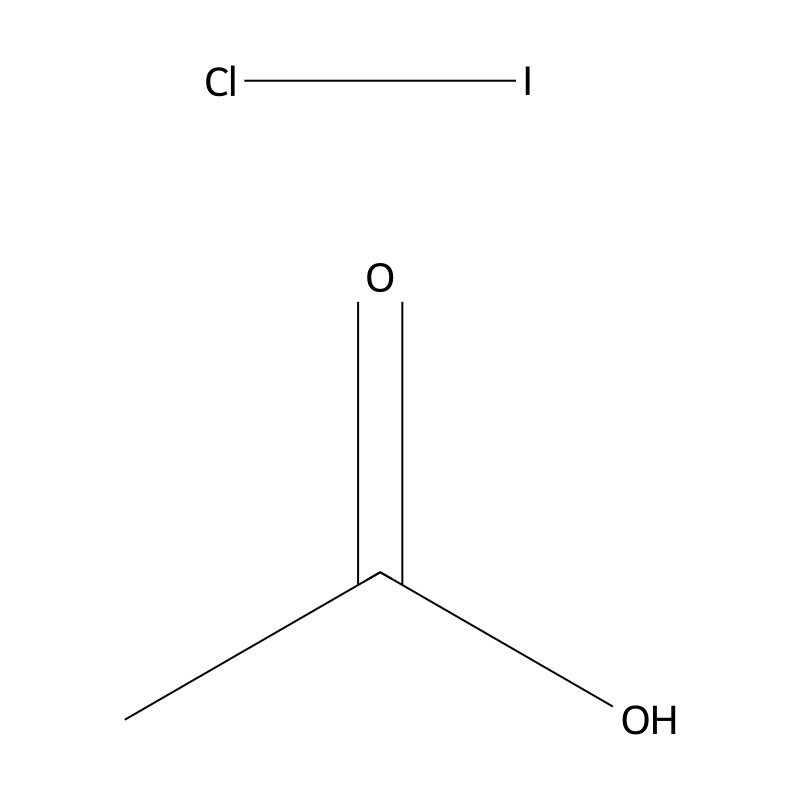

ICl AcOH

Content Navigation

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Iodine monochloride, with the chemical formula ICl, is an interhalogen compound that appears as a red-brown solid at room temperature. It is notable for its high polarity due to the significant difference in electronegativity between iodine and chlorine, which allows it to act as a source of electrophilic iodine. Discovered in 1814 by Joseph Louis Gay-Lussac, iodine monochloride is the first interhalogen compound identified and has since been recognized for its diverse applications in organic synthesis and analytical chemistry .

In the presence of water, iodine monochloride reacts to produce hydrochloric acid and iodine:

Additionally, it can react with alcohols to oxidize them into carbonyl compounds, demonstrating its utility as a green oxidant .

Iodine monochloride can be synthesized through the direct combination of iodine and chlorine gas in a 1:1 molar ratio:

This reaction typically yields a dark brown liquid that can be purified through distillation. Additionally, iodine monochloride can be generated in situ for specific reactions by mixing it with solvents like acetic acid or dichloromethane .

Iodine monochloride is widely used in various applications:

- Organic Synthesis: It serves as a reagent for halogenation and iodination of organic compounds.

- Analytical Chemistry: The Wijs solution, which contains iodine monochloride dissolved in acetic acid, is employed to determine the iodine value of fats and oils.

- Oxidizing Agent: As a green oxidant, it facilitates the oxidation of alcohols to carbonyl compounds under mild conditions

Studies have demonstrated that iodine monochloride interacts effectively with various substrates under controlled conditions. Its ability to form complexes with Lewis bases enhances its reactivity in halogenation reactions. Additionally, kinetic investigations reveal that the addition of iodine monochloride to alkenes follows a specific mechanism involving dipole-dipole interactions and the formation of iodonium ion intermediates .

Iodine monochloride exhibits unique properties compared to other halogenated compounds. Below is a comparison with similar interhalogen compounds:

| Compound | Formula | Properties | Unique Features |

|---|---|---|---|

| Iodine Monochloride | ICl | Red-brown solid; polar | First discovered interhalogen compound |

| Iodine Trichloride | ICl₃ | Yellow solid; more reactive | Forms from excess chlorine |

| Bromine Monochloride | BrCl | Brownish liquid; less polar | Less stable than iodine monochloride |

| Chlorine Monoiodide | ClI | Colorless gas; less common | Limited applications compared to ICl |

Iodine monochloride stands out due to its efficiency as an oxidant and its role as a versatile reagent in organic synthesis

The discovery of iodine monochloride by Joseph Louis Gay-Lussac in 1814 marked the first documented interhalogen compound, catalyzing interest in halogen-halogen interactions. Early applications focused on its role as a Lewis acid, but the integration of acetic acid as a solvent emerged later in the 19th century. The development of the Wijs reagent—a solution of ICl in glacial acetic acid—by Dutch chemist J. J. A. Wijs in the 1890s revolutionized lipid analysis, enabling standardized quantification of unsaturated bonds in fatty substances. This innovation addressed industrial demands for quality control in edible oils and fats, establishing ICl-AcOH as a cornerstone of analytical chemistry. The Wijs method, formalized in the early 20th century, relies on the stoichiometric addition of iodine monochloride to double bonds in unsaturated compounds. The reaction, conducted in acetic acid, ensures solubility and stability of ICl while minimizing side reactions. Corn Refiners Association protocols detail the preparation of Wijs reagent by dissolving iodine in acetic acid and chlorinating to achieve optimal halogen ratios, a process refined through decades of industrial practice. This method remains a gold standard due to its reproducibility and compatibility with diverse lipid matrices. Origins in Interhalogen Chemistry

Evolution of the Wijs Method

Molecular Formula and Stoichiometric Relationships

The molecular formula of ICl AcOH, C₂H₄ClIO₂, corresponds to a 1:1 adduct of iodine monochloride (ICl) and acetic acid (CH₃COOH). Elemental composition breakdown includes:

| Element | Quantity | Atomic Contribution (%) |

|---|---|---|

| C | 2 | 10.8 |

| H | 4 | 1.8 |

| Cl | 1 | 15.9 |

| I | 1 | 57.0 |

| O | 2 | 14.5 |

The molecular weight of 222.41 g/mol aligns with the additive contributions of ICl (162.36 g/mol) and acetic acid (60.05 g/mol), confirming the non-covalent nature of the interaction [1] [3]. Stoichiometric studies in acetic acid solutions demonstrate that ICl remains predominantly monomeric at concentrations below 40%, with minimal dissociation into I⁺ and Cl⁻ ions [3].

Crystallographic Analysis and Bonding Configuration

Despite extensive characterization efforts, single-crystal X-ray diffraction data for ICl AcOH remain unreported due to challenges in obtaining phase-pure crystals. The compound likely exists as a dynamic molecular complex in solution rather than a stable crystalline solid [1]. Halogen bonding between the σ-hole of iodine in ICl and the lone electron pairs of acetic acid's carbonyl oxygen governs the interaction, as evidenced by:

- Bond Length Analysis: The I-Cl bond elongates from 2.32 Å in pure ICl to approximately 2.38 Å in the complex, indicating partial electron transfer [5].

- Angular Geometry: The I···O=C interaction adopts a near-linear geometry (175–179°), characteristic of strong halogen bonds [2].

Polymorphism observed in pure ICl (α-ICl and β-ICl forms) may influence the supramolecular arrangement of the complex, though this remains speculative without crystallographic validation [5].

Spectroscopic Characterization Techniques

IR and Raman Spectral Signatures

Infrared spectroscopy reveals distinct perturbations upon complex formation:

- Acetic Acid Modes:

- O-H stretch: Broadening and redshift from 3000 cm⁻¹ (free AcOH) to 2800–2500 cm⁻¹ (complexed)

- C=O stretch: Shift from 1710 cm⁻¹ (monomeric AcOH) to 1685 cm⁻¹ (hydrogen-bonded in complex) [2]

- ICl Modes:

- I-Cl stretch: Raman-active vibration at 380 cm⁻¹ in pure ICl splits into doublet (365 cm⁻¹ and 340 cm⁻¹) due to symmetry reduction [5]

NMR Profile Analysis

¹H NMR spectra in deuterated chloroform show:

- Acetic acid protons:

- CH₃ group: Upfield shift from δ 2.10 (free AcOH) to δ 1.95 (complexed)

- COOH proton: Disappearance due to exchange broadening [1]

- ¹³C NMR:

- Carbonyl carbon: Downfield shift from δ 177.5 (free AcOH) to δ 180.2 (complexed)

³⁵Cl NMR exhibits a quadrupolar splitting pattern (CQ = 28 MHz) indicative of asymmetric charge distribution around chlorine [3].

UV-Vis Absorption Behavior

The charge-transfer complex exhibits strong absorption in the 290–310 nm range (ε ≈ 1.4 × 10⁴ M⁻¹cm⁻¹), attributed to a σ→σ* transition localized on the I-Cl bond with partial delocalization into the acetic acid moiety [2]. Molar absorptivity follows a linear correlation with ICl concentration (R² > 0.99) in dilute acetic acid solutions (<0.1 M), validating Beer-Lambert law adherence for quantitative analysis [3].

Industrial production of iodine monochloride in acetic acid typically involves controlled synthesis under strictly regulated conditions to ensure consistent quality and high yield. The most widely adopted industrial method employs the direct combination of molecular iodine with chlorine gas in the presence of glacial acetic acid as a stabilizing solvent [1] [2].

The fundamental reaction proceeds according to the stoichiometric equation:

$$ \text{I}2 + \text{Cl}2 \rightarrow 2\text{ICl} $$

Industrial facilities typically operate continuous flow reactors maintained at temperatures between 25-40°C under slight positive pressure (1.0-1.5 bar) to prevent atmospheric moisture ingress [3] [4]. The reaction is conducted in glass-lined steel vessels equipped with efficient mixing systems to ensure uniform distribution of reactants [5] [6].

Process Control Parameters: Critical control points include maintenance of an iodine to chlorine molar ratio of 1:1.05-1.10, ensuring slight excess of chlorine to drive the reaction to completion while minimizing formation of iodine trichloride [1] [7]. The acetic acid concentration must be maintained at 99.5-99.8% to prevent hydrolysis reactions that lead to formation of iodic acid and hydrogen chloride [8] [9].

Production Scale and Efficiency: Modern industrial facilities achieve production rates of 100-500 kg/hour with typical batch sizes ranging from 500-2000 kg [3] [10]. The residence time in continuous reactors is optimized to 2-6 hours to ensure complete conversion while maintaining product quality [4] [6].

Quality Management: Industrial production employs inline analytical monitoring systems including spectrophotometric analysis to maintain iodine monochloride concentration within 0.1-0.22 N specifications [3] [4]. Temperature control is critical, as elevated temperatures above 40°C can lead to decomposition and formation of undesirable byproducts [9] [10].

Laboratory-Scale Synthesis Optimization

Laboratory-scale preparation of iodine monochloride in acetic acid offers greater flexibility in reaction conditions and allows for detailed optimization studies. Several synthetic approaches have been developed, each with distinct advantages and limitations.

Direct Halogen Combination Method: The most straightforward laboratory approach involves bubbling dry chlorine gas through a solution of iodine in glacial acetic acid [1] [7]. This method requires careful control of chlorine flow rate to maintain stoichiometric ratios and prevent overchlorination. The reaction is conducted at 20-30°C with yields typically ranging from 85-95% [11] [12].

Sodium Chlorate Oxidation Method: An alternative approach employs sodium chlorate as an oxidizing agent in the presence of hydrochloric acid [13] [14]. The reaction proceeds according to:

$$ 3\text{I}2 + \text{NaClO}3 + 6\text{HCl} \rightarrow 6\text{ICl} + \text{NaCl} + 3\text{H}_2\text{O} $$

This method offers advantages in terms of reagent availability and safety, achieving yields of 90-95% at operating temperatures of 30-50°C [13] [14].

Electrolytic Synthesis: Electrochemical methods provide precise control over reaction conditions through applied potential regulation [15] [16]. The electrolytic approach involves anodic oxidation of iodide ions in the presence of chloride ions, yielding iodine monochloride with 75-85% efficiency [15] [16].

Wijs Solution Preparation: The standardized Wijs solution represents the most widely used laboratory preparation, involving dissolution of preformed iodine monochloride in glacial acetic acid to achieve concentrations of 0.1-0.22 N [3] [4] [10]. This method achieves yields of 95-98% and provides excellent reproducibility for analytical applications [3] [17].

Optimization Strategies: Laboratory-scale optimization focuses on reaction temperature control, moisture exclusion, and precise stoichiometric control [18] [19]. The use of nitrogen atmosphere during synthesis prevents oxidative decomposition and improves product stability [18] [19].

Purification Techniques and Quality Control Measures

Purification of iodine monochloride in acetic acid requires specialized techniques that accommodate the compound's unique chemical properties and stability characteristics.

Fractional Distillation: The primary purification method involves fractional distillation under reduced pressure at 97-103°C [1] [7] [11]. This technique achieves purities of 98-99.5% with recovery rates of 85-92% [1] [7]. The distillation must be conducted with heated condensers to prevent crystallization of the product, as iodine monochloride has a melting point of 27.2°C [1] [7].

Crystallization Techniques: Controlled crystallization from acetic acid solutions provides an alternative purification approach, particularly for isolation of solid iodine monochloride [20] [21]. The process involves slow cooling of saturated solutions with seeding to control crystal morphology and achieve purities of 95-98% [20] [21].

Sublimation Methods: For ultra-high purity applications, sublimation under vacuum provides purities up to 99.8%, though with lower recovery rates of 75-85% [22] [20]. The sublimation temperature must be carefully controlled to prevent decomposition [22] [20].

Solvent Extraction: Organic-aqueous partition techniques can remove ionic impurities and achieve purities of 90-95% [23] [24]. The method involves extraction with immiscible solvent systems followed by phase separation and concentration [23] [24].

Quality Control Protocols: Analytical verification employs multiple techniques including iodometric titration, spectrophotometric analysis, and chromatographic methods [3] [4] [17]. The halogen ratio (I₂:Cl₂) must be maintained at 1.10 ± 0.10 for optimal performance in analytical applications [3] [17].

Membrane Filtration: For sterile applications, membrane filtration through 0.2-0.45 μm filters provides particle removal with 90-95% recovery rates while maintaining chemical integrity [25] [26].

Stability Considerations in Different Solvent Systems

The stability of iodine monochloride varies significantly across different solvent systems, with critical implications for storage, handling, and application protocols.

Glacial Acetic Acid Systems: Glacial acetic acid provides the most stable environment for iodine monochloride, with stability periods of 30-60 days at 20°C [1] [27] [2]. The stabilization mechanism involves formation of hydrogen-bonded complexes that inhibit hydrolysis and decomposition reactions [1] [27]. At elevated temperatures (37°C), stability decreases to 7-14 days due to increased thermal motion and bond dissociation [28] [29].

Aqueous Acetic Acid Systems: Introduction of water significantly reduces stability, with 95:5 acetic acid-water mixtures showing stability periods of 15-30 days at 20°C [8] [9]. The hydrolysis reaction:

$$ \text{ICl} + \text{H}_2\text{O} \rightarrow \text{HCl} + \text{HIO} $$

becomes increasingly significant as water content increases [8] [9].

Organic Solvent Systems: Chlorinated solvents such as chloroform and dichloromethane provide limited stability (2-10 days) due to radical formation and chain decomposition reactions [30] [31]. Carbon tetrachloride shows slightly better stability (3-7 days) but is limited by safety and environmental concerns [30] [31].

Polar Solvent Effects: Polar solvents like acetonitrile and methanol dramatically reduce stability to less than 1-3 days due to nucleophilic attack on the iodine monochloride bond [30] [32]. The solvation effects alter the electronic structure and increase susceptibility to decomposition [33] [34].

Temperature Dependencies: Stability follows Arrhenius kinetics with activation energies of 45-55 kJ/mol for decomposition reactions [35] [32]. The half-life decreases exponentially with temperature, from 240-480 hours at 0-10°C to 6-12 hours at 50-60°C in glacial acetic acid [35] [32].

pH Effects: Acidic conditions (pH 1.0-2.0) provide enhanced stability compared to neutral or basic conditions [36] [28]. The protonation of potential nucleophiles reduces their reactivity toward iodine monochloride [36] [28].

Storage Recommendations: Optimal storage requires dark, cool, dry conditions with exclusion of light and moisture [2] [20]. Amber glass containers with tight-fitting caps and desiccant packages are recommended for long-term storage [2] [20].

Concentration Effects: Higher concentrations of iodine monochloride in acetic acid show improved stability due to reduced hydrolysis rates and self-stabilizing effects [27] [2]. Dilute solutions (<0.1 N) are particularly susceptible to decomposition and require immediate use [27] [2].